(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

Catalog No.
S3005658
CAS No.
1391423-76-9
M.F
C7H11BrCl2N2
M. Wt
273.98
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochlor...

CAS Number

1391423-76-9

Product Name

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

IUPAC Name

(1R)-1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1

InChI Key

UFFPOOKKWWDFDY-ZJIMSODOSA-N

SMILES

CC(C1=CC(=NC=C1)Br)N.Cl.Cl

Solubility

not available

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is a chemical compound characterized by the molecular formula C7H11BrCl2N2C_7H_{11}BrCl_2N_2 and a molecular weight of approximately 273.99 g/mol. It exists as a white to yellow solid and is soluble in water . The compound features a bromine atom attached to a pyridine ring, which contributes to its unique reactivity and biological properties. It is utilized primarily as an intermediate in organic synthesis due to its reactive halogen substituent.

, including:

  • Nucleophilic Substitution Reactions: The bromine can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Reduction Reactions: The compound can undergo reduction to yield amine derivatives.
  • Coupling Reactions: It can participate in coupling reactions to form more complex organic structures, making it valuable in synthetic organic chemistry .

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride exhibits notable biological activities. It has been identified as a CYP1A2 inhibitor, which indicates potential implications in drug metabolism and pharmacokinetics . The compound's structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry.

Several synthesis methods have been reported for (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride:

  • Bromination of Pyridine Derivatives: Starting from 4-aminopyridine, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.
  • Alkylation Reactions: The resulting bromo-pyridine can undergo alkylation with ethanamine to form the final product.
  • Chiral Resolution: The (R)-enantiomer can be isolated through chiral resolution techniques if racemic mixtures are produced during synthesis .

This compound serves several applications, including:

  • Intermediate in Organic Synthesis: It is frequently used as a building block for synthesizing more complex molecules in pharmaceuticals and agrochemicals.
  • Research Tool: Due to its biological activity, it is employed in research settings to study enzyme inhibition and drug interactions.
  • Potential Therapeutic Agent: Its properties suggest potential applications in treating diseases influenced by CYP1A2 activity, such as certain cancers and metabolic disorders .

Interaction studies involving (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride have highlighted its role as a substrate and inhibitor for various cytochrome P450 enzymes, particularly CYP1A2. This interaction can affect the metabolism of co-administered drugs, making it crucial for understanding drug-drug interactions and optimizing therapeutic regimens .

Several compounds share structural similarities with (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(2-Bromopyridin-4-yl)methanamine858362-82-00.88
1-(Pyridin-4-yl)ethanamine dihydrochloride174132-32-20.82
3-Amino-6-bromo-4-methylpyridine156118-16-00.78
(S)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride1391563-33-9Unique enantiomer

Uniqueness

The uniqueness of (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride lies in its specific stereochemistry and the presence of the bromine substituent on the pyridine ring, which affects its reactivity and biological interactions compared to similar compounds. Its ability to inhibit CYP1A2 further distinguishes it within this class of compounds, providing potential therapeutic avenues not fully explored by its analogs .

Dates

Modify: 2023-08-17

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